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Compound of Interest

Compound Name:
6-Bromo-4-chloro-2-

methylquinoline

Cat. No.: B188114 Get Quote

CAS Number: 53364-85-5

This technical guide provides an in-depth overview of 6-Bromo-4-chloro-2-methylquinoline, a

halogenated quinoline derivative with significant potential in medicinal chemistry and drug

development. This document is intended for researchers, scientists, and professionals in the

field, offering comprehensive data on its properties, synthesis, and potential biological

applications.

Core Properties and Data
6-Bromo-4-chloro-2-methylquinoline is a solid, crystalline compound with the molecular

formula C₁₀H₇BrClN.[1][2] Its structure, featuring a quinoline core with bromo, chloro, and

methyl substitutions, makes it a valuable intermediate for the synthesis of more complex,

biologically active molecules.[3]
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Property Value Source

CAS Number 53364-85-5 [1]

Molecular Formula C₁₀H₇BrClN [1]

Molecular Weight 256.53 g/mol [2]

Melting Point 75 °C [4]

Boiling Point 321.9 °C at 760 mmHg [4]

Solubility

Poorly soluble in water;

Soluble in organic solvents

such as dimethyl sulfoxide

(DMSO) and tetrahydrofuran.

[5]

Appearance
White to cream to brown

crystals or powder.

Computed Properties
Property Value Source

XLogP3 3.9 [1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

Count
1 [1]

Rotatable Bond Count 0 [1]

Exact Mass 254.94504 Da [1]

Monoisotopic Mass 254.94504 Da [1]

Topological Polar Surface Area 12.9 Å² [1]

Heavy Atom Count 13 [1]
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The synthesis of 6-Bromo-4-chloro-2-methylquinoline can be achieved through a multi-step

process, often starting from a substituted aniline. While a specific, detailed protocol for this

exact molecule is not readily available in the provided search results, a general synthetic

pathway can be inferred from the synthesis of similar compounds like 6-bromo-4-

chloroquinoline. The following represents a plausible experimental protocol.

Proposed Synthesis Workflow

Step 1: Acylation

Step 2: Cyclization

Step 3: Chlorination

4-Bromoaniline

Ethyl 3-(4-bromoanilino)crotonate

+ Ethyl Acetoacetate
(Acid Catalyst, Heat)

Ethyl Acetoacetate

6-Bromo-2-methylquinolin-4-ol

High Temperature
(e.g., in Diphenyl Ether)

6-Bromo-4-chloro-2-methylquinoline

Phosphorus Oxychloride (POCl₃)
(Heat)

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 6-Bromo-4-chloro-2-methylquinoline.
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Detailed Experimental Methodology (Hypothetical)
Step 1: Synthesis of Ethyl 3-(4-bromoanilino)crotonate

In a round-bottom flask equipped with a reflux condenser and a stirrer, combine 4-

bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

Remove the excess ethyl acetoacetate under reduced pressure. The resulting crude product

can be used in the next step without further purification.

Step 2: Synthesis of 6-Bromo-2-methylquinolin-4-ol

In a high-temperature reaction vessel, heat diphenyl ether to approximately 250 °C.

Slowly add the crude ethyl 3-(4-bromoanilino)crotonate from the previous step to the hot

diphenyl ether with vigorous stirring.

Maintain the temperature for 1-2 hours. The cyclization product will precipitate out of the

solution upon cooling.

Cool the mixture to room temperature and add hexane or petroleum ether to facilitate

precipitation.

Collect the solid product by filtration, wash with a non-polar solvent, and dry.

Step 3: Synthesis of 6-Bromo-4-chloro-2-methylquinoline

In a flask fitted with a reflux condenser, suspend 6-Bromo-2-methylquinolin-4-ol (1

equivalent) in phosphorus oxychloride (POCl₃, excess).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b188114?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heat the mixture to reflux for 2-4 hours. The solid will gradually dissolve as the reaction

proceeds.

After the reaction is complete, cool the mixture to room temperature.

Carefully pour the reaction mixture onto crushed ice with stirring.

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide)

until the product precipitates.

Collect the solid by filtration, wash thoroughly with water, and dry.

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Applications in Drug Discovery and Development
Halogenated quinolines are a well-established class of compounds in medicinal chemistry, with

applications as antimalarial, antibacterial, and anticancer agents.[6] 6-Bromo-4-chloro-2-
methylquinoline serves as a key building block for the synthesis of novel therapeutic agents.

Its reactive chloro group at the 4-position is particularly amenable to nucleophilic substitution,

allowing for the introduction of various side chains to modulate biological activity.

Potential Targeting of Cancer-Related Signaling
Pathways
While direct studies on the biological activity of 6-Bromo-4-chloro-2-methylquinoline are

limited, the activities of structurally similar quinoline derivatives suggest its potential to be

developed into inhibitors of key signaling pathways implicated in cancer progression. These

pathways include the EGFR, VEGFR-2, and PI3K/Akt signaling cascades.[7]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in

cell proliferation and survival. Its overactivation is a hallmark of many cancers. Quinoline-based

compounds have been successfully developed as EGFR inhibitors.
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Caption: Potential inhibition of the EGFR signaling pathway by derivatives of 6-Bromo-4-
chloro-2-methylquinoline.
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VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis,

the formation of new blood vessels, which is essential for tumor growth and metastasis.

Inhibition of VEGFR-2 is a validated anti-cancer strategy.
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Caption: Potential inhibition of the VEGFR-2 signaling pathway by derivatives of 6-Bromo-4-
chloro-2-methylquinoline.
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The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling

pathway that promotes cell growth, proliferation, and survival. Its dysregulation is common in

various cancers.
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Caption: Potential inhibition of the PI3K/Akt signaling pathway by derivatives of 6-Bromo-4-
chloro-2-methylquinoline.
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6-Bromo-4-chloro-2-methylquinoline is a versatile chemical intermediate with significant

potential for the development of novel therapeutics. Its well-defined chemical properties and

reactive sites provide a solid foundation for the synthesis of a diverse library of compounds.

The exploration of its derivatives as inhibitors of key signaling pathways in cancer and other

diseases represents a promising avenue for future research and drug discovery. This technical

guide serves as a valuable resource for scientists and researchers working in this exciting field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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